Cas no 128564-57-8 (1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)-)
1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)-
- 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
- BUTTPARK 99\18-37
- 5-chloro-1-methyl-3-trifluoromethylpyrazol-4-carboxylic acid chloride
- 5-chloro-1-methyl-3-trifluoromethylpyrazole-4-carbonyl chloride
- 5-chloro-1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid chloride
- 5-chloro-3-trifluoromethyl-1-methylpyrazole-4-carbonyl chloride
- AC1MDRFK
- 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl
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- MDL: MFCD04115396
- Inchi: InChI=1S/C6H3Cl2F3N2O/c1-13-4(7)2(5(8)14)3(12-13)6(9,10)11/h1H3
- InChI Key: YGIMKPAWLFTFLV-UHFFFAOYSA-N
- SMILES: CN1C(=C(C(=N1)C(F)(F)F)C(=O)Cl)Cl
Computed Properties
- Exact Mass: 245.95759
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 34.89
1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC32869-1g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl |
128564-57-8 | 95 | 1g |
£342.00 | 2025-02-21 | |
| abcr | AB540571-1 g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride; . |
128564-57-8 | 1g |
€425.90 | 2023-04-14 | ||
| abcr | AB540571-2.5g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride; . |
128564-57-8 | 2.5g |
€874.60 | 2025-02-27 | ||
| Apollo Scientific | PC32869-250mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl |
128564-57-8 | 95 | 250mg |
£162.00 | 2025-02-21 | |
| Apollo Scientific | PC32869-500mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl |
128564-57-8 | 95 | 500mg |
£234.00 | 2025-02-21 | |
| Apollo Scientific | PC32869-2.5g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl |
128564-57-8 | 95 | 2.5g |
£750.00 | 2024-05-24 | |
| abcr | AB540571-250mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride; . |
128564-57-8 | 250mg |
€218.90 | 2025-02-27 | ||
| abcr | AB540571-500mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride; . |
128564-57-8 | 500mg |
€291.80 | 2025-02-27 | ||
| abcr | AB540571-1g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride; . |
128564-57-8 | 1g |
€401.00 | 2025-02-27 | ||
| abcr | AB540571-2.52,5g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride; . |
128564-57-8 | 2.52,5g |
€874.60 | 2024-04-19 |
1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)- Suppliers
1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)- Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)-
Professional Introduction to 1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl) and CAS No 128564-57-8
The compound 1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl), identified by the chemical abstracts service number CAS No 128564-57-8, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This compound belongs to the pyrazole class of heterocycles, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a carbonyl chloride group, a chloro substituent, a methyl group, and a trifluoromethyl group, endow it with unique chemical properties that make it a valuable intermediate in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in enhancing drug efficacy and bioavailability. The incorporation of a trifluoromethyl group into the pyrazole core not only improves metabolic stability but also modulates receptor binding affinity. This modification has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents. The 5-chloro substituent further enhances the electrophilicity of the molecule, making it a versatile building block for further functionalization.
The carbonyl chloride moiety in this compound is particularly noteworthy due to its reactivity in forming amides and ureas through nucleophilic addition reactions. This property has been exploited in various synthetic protocols for constructing complex molecular architectures. For instance, recent studies have demonstrated its utility in the synthesis of novel pyrazole-based protease inhibitors, which are critical in treating chronic inflammatory diseases and cancer. The reactivity of the carbonyl chloride group allows for rapid and efficient coupling with amines, providing a streamlined approach to drug candidate discovery.
In the realm of academic research, this compound has been employed in exploring new synthetic pathways for pyrazole derivatives. Researchers have leveraged its structural versatility to develop innovative catalytic systems that facilitate cross-coupling reactions under mild conditions. These advancements not only improve yield but also reduce environmental impact by minimizing waste generation. The combination of electronic and steric effects induced by the substituents on the pyrazole ring has been meticulously studied to optimize pharmacokinetic profiles.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for next-generation therapeutics. By integrating fluorine atoms into biologically active molecules, drugs can exhibit improved pharmacological properties such as longer half-life and reduced susceptibility to degradation by metabolic enzymes. The 1-methyl group in the structure contributes to steric hindrance, which can fine-tune binding interactions with biological targets. This balance between electronic and steric modulation is essential for achieving high selectivity and potency.
Moreover, computational studies have been instrumental in understanding the molecular interactions of this compound with biological receptors. Molecular docking simulations have revealed that modifications at the 5-position chloro and 3-position trifluoromethyl sites significantly influence binding affinity. These insights have guided medicinal chemists in designing analogs with enhanced therapeutic activity. The carbonyl chloride functionality also serves as a handle for derivatization into more complex scaffolds, enabling the exploration of diverse chemical space.
Recent patents have highlighted applications of CAS No 128564-57-8 in synthesizing novel agrochemicals with improved pest resistance profiles. The unique combination of electron-withdrawing groups enhances the bioactivity of these compounds while maintaining environmental safety standards. Such developments underscore the broad utility of heterocyclic intermediates beyond traditional pharmaceuticals.
The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to construct the desired framework efficiently. These approaches align with green chemistry principles by promoting atom economy and reducing hazardous byproducts.
Future research directions include exploring photophysical properties of fluorinated pyrazoles for applications in imaging technologies. The ability to tune electronic characteristics through substituent effects offers exciting opportunities for developing novel contrast agents used in medical diagnostics. Additionally, biocatalytic methods are being investigated to enhance sustainable production processes for this intermediate.
In conclusion, 1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl) stands as a pivotal compound in modern chemical synthesis and drug discovery. Its structural versatility and reactivity make it indispensable for constructing biologically active molecules with tailored pharmacological properties. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of innovation in heterocyclic chemistry.
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